molecular formula C14H22N2O B1527902 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine CAS No. 1306605-25-3

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine

Cat. No. B1527902
CAS RN: 1306605-25-3
M. Wt: 234.34 g/mol
InChI Key: SJSHDLFGAZOKEL-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-(1-phenylethyl)oxan-4-amine (AMPEA) is an aromatic amine that has been studied for its pharmacological properties and its potential applications in the treatment of various medical conditions. AMPEA is a derivative of 4-aminobutyric acid (GABA), and is structurally similar to other GABA analogs such as gamma-aminobutyric acid (GABA) and gamma-hydroxybutyric acid (GHB). AMPEA has been shown to have a wide range of effects on the central nervous system, including anxiolytic, sedative, and anticonvulsant properties. Additionally, AMPEA has been studied for its potential use in the treatment of depression, anxiety, and pain.

Scientific Research Applications

Oxidation and Structural Insights

The oxidation of 4-amino-azobenzene, closely related to 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine, leads to the formation of amine oxide, demonstrating the addition of oxygen to nitrogen atoms with varied electron density. This finding provides insights into the structural behavior of such compounds upon oxidation, which can be crucial for understanding their chemical reactivity and potential applications in synthesizing new materials or pharmaceuticals (Pentimalli, 1959).

Fluorescence Enhancement by N-phenyl Substitutions

The study of fluorescence enhancement in 4-aminostilbene derivatives by N-phenyl substitutions reveals significant insights into the photophysical properties of related compounds like 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine. The introduction of N-phenyl substituents results in more planar ground-state geometry, red-shifted absorption, and fluorescence spectra, alongside enhanced fluorescence quantum yields. These findings are crucial for the development of fluorescent materials and probes in scientific research (Yang, Chiou, & Liau, 2002).

Anticonvulsant Activity of Analogues

Research into the anticonvulsant activity of 4-amino-N-(1-phenylethyl)benzamide analogues, which are structurally related to 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine, highlights the significance of the amino and phenylethyl groups in medicinal chemistry. Modifications in these structures can lead to changes in anticonvulsant potency and toxicity, providing valuable information for the development of new therapeutic agents (Clark & Davenport, 1987).

Metal-free Photosensitization in Synthesis

The metal-free photosensitization approach for the synthesis of compounds featuring amine and alcohol functionalities demonstrates innovative methods in organic synthesis. This technique, applicable to the synthesis of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine derivatives, showcases the efficiency of using bifunctional reagents for introducing both amine and alcohol groups, enhancing the versatility of synthetic strategies in pharmaceutical and material sciences (Patra et al., 2021).

Poly(oxazoline)s with Antimicrobial Functions

The synthesis of poly(2-alkyl-1,3-oxazoline)s with terminal quaternary ammonium groups, related to the structural motifs of 4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine, explores the antimicrobial potential of these compounds. The study provides insights into the development of new antimicrobial agents and materials, highlighting the importance of structural modifications for enhancing bioactivity (Waschinski & Tiller, 2005).

properties

IUPAC Name

4-(aminomethyl)-N-(1-phenylethyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O/c1-12(13-5-3-2-4-6-13)16-14(11-15)7-9-17-10-8-14/h2-6,12,16H,7-11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSHDLFGAZOKEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2(CCOCC2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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